Cas no 933709-10-5 (2-(1-methyl-6-oxopiperidin-3-yl)acetic acid)
2-(1-methyl-6-oxopiperidin-3-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(1-methyl-6-oxopiperidin-3-yl)acetic acid
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- Inchi: 1S/C8H13NO3/c1-9-5-6(4-8(11)12)2-3-7(9)10/h6H,2-5H2,1H3,(H,11,12)
- InChI Key: ZMYRTVGZYPZWMQ-UHFFFAOYSA-N
- SMILES: C(O)(=O)CC1CCC(=O)N(C)C1
2-(1-methyl-6-oxopiperidin-3-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6044-100MG |
2-(1-methyl-6-oxopiperidin-3-yl)acetic acid |
933709-10-5 | 95% | 100MG |
¥ 1,412.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6044-250MG |
2-(1-methyl-6-oxopiperidin-3-yl)acetic acid |
933709-10-5 | 95% | 250MG |
¥ 2,257.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6044-500MG |
2-(1-methyl-6-oxopiperidin-3-yl)acetic acid |
933709-10-5 | 95% | 500MG |
¥ 3,755.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6044-1G |
2-(1-methyl-6-oxopiperidin-3-yl)acetic acid |
933709-10-5 | 95% | 1g |
¥ 5,629.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6044-5G |
2-(1-methyl-6-oxopiperidin-3-yl)acetic acid |
933709-10-5 | 95% | 5g |
¥ 16,889.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6044-100mg |
2-(1-methyl-6-oxopiperidin-3-yl)acetic acid |
933709-10-5 | 95% | 100mg |
¥1541.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6044-250mg |
2-(1-methyl-6-oxopiperidin-3-yl)acetic acid |
933709-10-5 | 95% | 250mg |
¥2462.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6044-500mg |
2-(1-methyl-6-oxopiperidin-3-yl)acetic acid |
933709-10-5 | 95% | 500mg |
¥4097.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6044-1g |
2-(1-methyl-6-oxopiperidin-3-yl)acetic acid |
933709-10-5 | 95% | 1g |
¥6142.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6044-5g |
2-(1-methyl-6-oxopiperidin-3-yl)acetic acid |
933709-10-5 | 95% | 5g |
¥18425.0 | 2024-04-16 |
2-(1-methyl-6-oxopiperidin-3-yl)acetic acid Suppliers
2-(1-methyl-6-oxopiperidin-3-yl)acetic acid Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on 2-(1-methyl-6-oxopiperidin-3-yl)acetic acid
Professional Introduction to 2-(1-methyl-6-oxopiperidin-3-yl)acetic Acid (CAS No. 933709-10-5)
2-(1-methyl-6-oxopiperidin-3-yl)acetic acid, with the chemical identifier CAS No. 933709-10-5, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule, characterized by its complex piperidine core and carboxylic acid functionality, has garnered attention due to its potential applications in the development of novel therapeutic agents. The structural motifs present in this compound make it a promising candidate for further investigation, particularly in the context of drug discovery and molecular pharmacology.
The< strong>piperidine ring in 2-(1-methyl-6-oxopiperidin-3-yl)acetic acid is a key structural feature that contributes to its pharmacological properties. Piperidine derivatives are well-documented for their role in various biological processes and have been extensively studied for their potential as pharmacophores. The presence of a< strong>1-methyl group at the 1-position and an< strong>6-oxo group at the 6-position further modulates the electronic and steric properties of the molecule, influencing its interactions with biological targets.
The carboxylic acid moiety at the 3-position of the piperidine ring in 2-(1-methyl-6-oxopiperidin-3-yl)acetic acid provides an additional site for chemical modification and functionalization. This functionality is crucial for drug design, as it allows for the formation of various derivatives with enhanced pharmacological activity. The carboxylic acid group can participate in hydrogen bonding interactions, which are essential for binding to biological receptors and achieving high affinity.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of compounds like 2-(1-methyl-6-oxopiperidin-3-yl)acetic acid with greater accuracy. These tools have been instrumental in identifying potential drug candidates and optimizing their structures for improved efficacy. The< strong>carboxylic acid group, in particular, has been shown to play a critical role in stabilizing interactions with target proteins, making it a valuable feature for drug design.
In addition to its structural significance, 2-(1-methyl-6-oxopiperidin-3-yl)acetic acid has been explored in various preclinical studies as a potential lead compound for therapeutic intervention. Its unique chemical properties make it a versatile scaffold for designing molecules that can interact with multiple biological targets. This flexibility is particularly important in the development of drugs that require broad-spectrum activity or targeted action against specific disease pathways.
The< strong>piperidine core of this compound has been associated with a range of pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective activities. These properties have prompted researchers to investigate its potential use in treating conditions such as chronic pain, neurodegenerative diseases, and inflammatory disorders. The< strong>1-methyl and< strong>6-oxo substituents further enhance its pharmacological profile by modulating its solubility, metabolic stability, and binding affinity.
The synthesis of 2-(1-methyl-6-oxopiperidin-3-yl)acetic acid involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications. Techniques such as catalytic hydrogenation, nucleophilic substitution, and protection-deprotection strategies have been utilized to construct the complex framework of this molecule.
The< strong>CAS No. 933709-10-5 designation provides a unique identifier for this compound, facilitating its recognition and classification in scientific literature and regulatory databases. This standardized naming system is essential for ensuring consistency across different research groups and industries. The CAS number also aids in tracking the production, distribution, and use of this compound throughout its lifecycle.
Ongoing research into 2-(1-methyl-6-oxopiperidin-3-yl)acetic acid continues to uncover new insights into its pharmacological properties and potential therapeutic applications. Collaborative efforts between academic institutions, pharmaceutical companies, and biotechnology firms are driving innovation in this field by leveraging cutting-edge technologies such as high-throughput screening and structure-based drug design. These initiatives are expected to yield novel drug candidates that address unmet medical needs.
The future prospects for 2-(1-methyl-6-oxopiperidin-3-y]acetic acid are promising, with ongoing studies exploring its role in developing next-generation therapeutics. The compound's unique structural features make it a valuable tool for researchers seeking to develop innovative treatments for various diseases. As our understanding of molecular pharmacology continues to evolve, compounds like this one will play a pivotal role in shaping the future of medicine.
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